

# 5-Aminoindan structural formula and analysis

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## Compound of Interest

Compound Name: 5-Aminoindan

Cat. No.: B044798

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An In-Depth Technical Guide to **5-Aminoindan**: Structure, Analysis, and Biological Relevance

## Introduction

**5-Aminoindan** (also known as 5-indanamine) is an organic chemical compound belonging to the aminoindane class, which features an indane skeleton with an amino group substituent.[1] [2] The indane structure consists of a benzene ring fused to a cyclopentane ring.[2] This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[3] [4] Aminoindane derivatives have garnered significant interest from researchers due to their diverse biological activities, which include potential antibacterial, antiviral, and central nervous system effects.[5][6] Notably, various aminoindane analogs have been investigated as novel psychoactive substances (NPS) for their interaction with monoamine transporters, similar to amphetamines.[7]

This technical guide provides a comprehensive overview of **5-Aminoindan**, detailing its structural formula, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its biological context.

## Chemical Structure and Physicochemical Properties

**5-Aminoindan** is a bicyclic aromatic amine. Its structure is characterized by an amino group attached to the 5-position of the indane ring system.

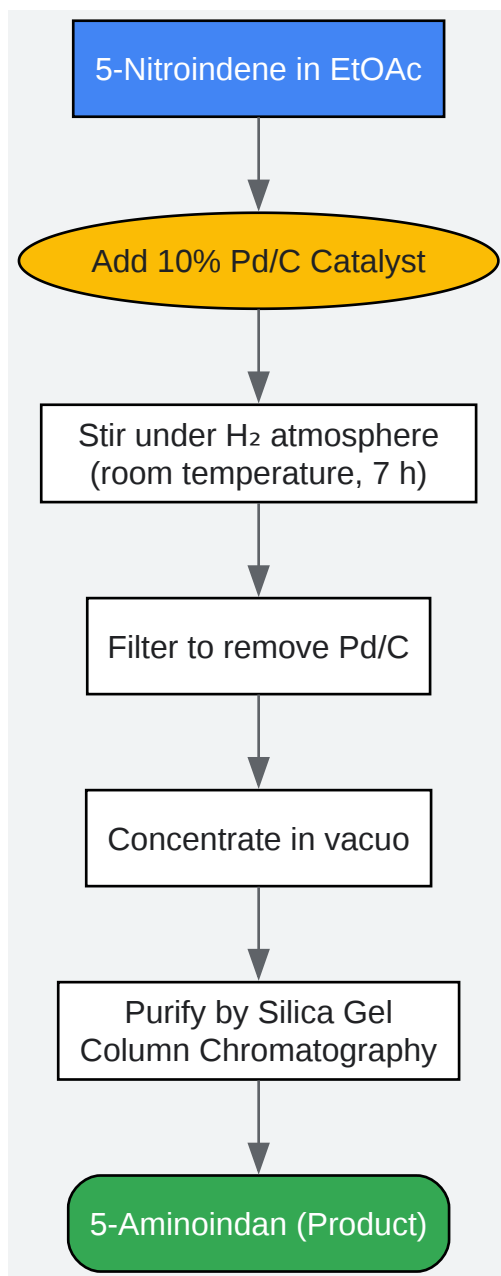
Caption: 2D Structural representation of **5-Aminoindan**.

The key physicochemical properties of **5-Aminoindan** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N	[1][3]
Molar Mass	133.19 g/mol	[2][3]
CAS Number	24425-40-9	[1][3]
Appearance	Brown crystalline mass / solid	[8]
Melting Point	34-36 °C	[3][8]
Boiling Point	247-249 °C (at 745 mmHg)	[3][8]
Solubility	Slightly soluble in water	[3]
InChI Key	LEWZOBYWGWKNCK-UHFFFAOYSA-N	[1][9]
SMILES	<chem>Nc1ccc2c(c1)CCC2</chem>	[9][10]

## Synthesis and Purification

A common laboratory-scale synthesis of **5-Aminoindan** involves the reduction of 5-nitroindene. This transformation can be efficiently achieved through catalytic hydrogenation.



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Caption: General workflow for the synthesis of **5-Aminoindan**.

## Experimental Protocol: Synthesis from 5-Nitroindene

This protocol is adapted from a general procedure for the synthesis of **5-Aminoindan**.<sup>[8]</sup>

- Dissolution: Dissolve 5-nitroindene (0.5 mmol) in 20 mL of ethyl acetate (EtOAc).

- **Catalyst Addition:** To the solution, add 10% Palladium on carbon (Pd/C) as the catalyst. The catalyst loading should be approximately 20% by mass relative to the 5-nitroindene.
- **Hydrogenation:** Stir the mixture vigorously under a hydrogen (H<sub>2</sub>) atmosphere at room temperature for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite.
- **Solvent Removal:** Remove the ethyl acetate from the filtrate by distillation under reduced pressure (in vacuo).
- **Purification:** Purify the resulting residue using silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v).
- **Isolation:** Collect the fractions containing the product and concentrate them in vacuo to yield **5-Aminoindan** as a light yellow solid.[\[8\]](#)

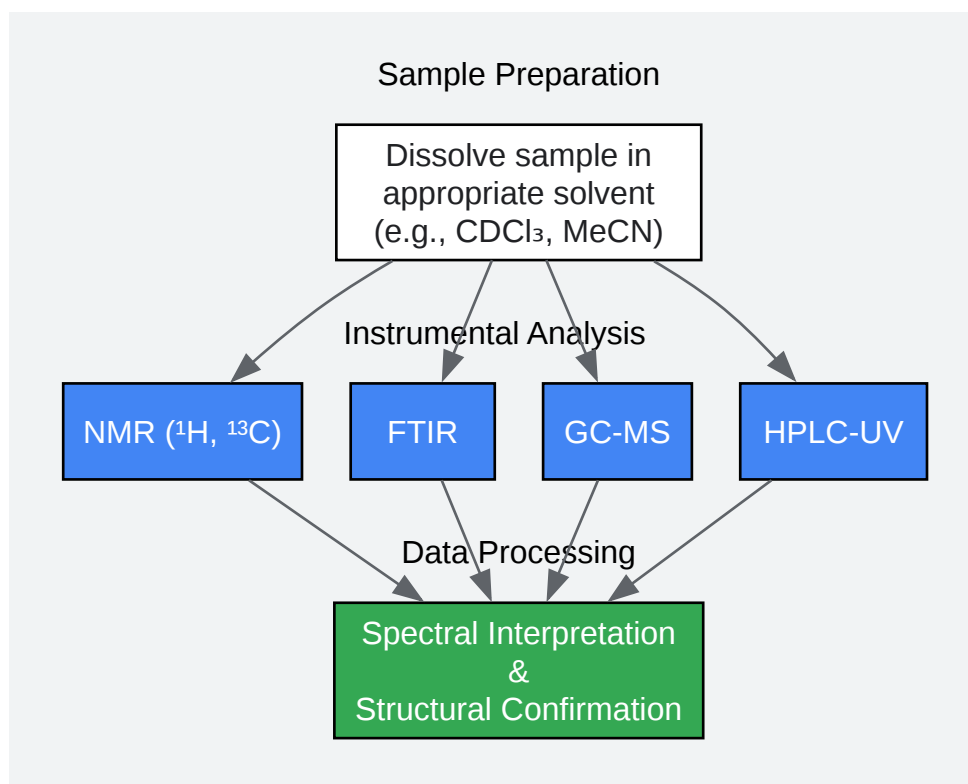
## Experimental Protocol: Purification by Distillation and Crystallization

For further purification, the following method can be used.[\[8\]](#)

- **Distillation:** Distill the crude **5-Aminoindan** under reduced pressure.
- **Crystallization:** Dissolve the distilled product in a minimal amount of hot petroleum ether.
- **Cooling:** Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by filtration and dry them under vacuum.

## Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of **5-Aminoindan**.



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Caption: General analytical workflow for the characterization of **5-Aminoindan**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub> Solvent)[[11](#)]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.0	d	1H	Aromatic CH
~6.6	d	1H	Aromatic CH
~6.5	s	1H	Aromatic CH
~3.5	br s	2H	-NH <sub>2</sub>
~2.8	t	4H	-CH <sub>2</sub> - (Indane ring, C1 & C3)
~2.0	quintet	2H	-CH <sub>2</sub> - (Indane ring, C2)

<sup>13</sup>C NMR Spectral Data[12]

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	Aromatic C-NH <sub>2</sub>
~135	Aromatic Quaternary C
~125	Aromatic CH
~115	Aromatic CH
~112	Aromatic CH
~33	Aliphatic -CH <sub>2</sub> -
~32	Aliphatic -CH <sub>2</sub> -
~25	Aliphatic -CH <sub>2</sub> -

- Sample Preparation: Dissolve 5-10 mg of the purified **5-Aminoindan** sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using standard pulse sequences. Acquire the  $^{13}\text{C}$  NMR spectrum, typically using a proton-decoupled pulse sequence.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the  $^1\text{H}$  spectrum and assign chemical shifts by comparison with reference data and known chemical shift ranges.[\[13\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands[\[14\]](#)[\[15\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3400 - 3300	N-H stretch	Primary Amine ( $-\text{NH}_2$ )
3100 - 3000	C-H stretch	Aromatic C-H
2950 - 2850	C-H stretch	Aliphatic C-H
~1620	N-H bend	Primary Amine ( $-\text{NH}_2$ )
1600 - 1450	C=C stretch	Aromatic Ring

- **Instrument Background:** Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.
- **Sample Application:** Place a small amount of the solid **5-Aminoindan** sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- **Data Processing:** Process the spectrum using the instrument software, including ATR correction if necessary.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.[\[16\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Key EI-MS Fragmentation Ions[\[17\]](#)

m/z (Mass-to-Charge Ratio)	Ion
133	$[M]^+$ (Molecular Ion)
132	$[M-H]^+$
117	$[M-NH_2]^+$ (Indene ion)
115	[Indane ion - H <sub>2</sub> ] <sup>+</sup>
91	[Tropylium ion] <sup>+</sup>

- **Sample Preparation:** Prepare a dilute solution of **5-Aminoindan** (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- **GC Method:**
  - **Column:** Use a nonpolar or medium-polarity capillary column (e.g., Rxi®-5Sil MS).[\[17\]](#)
  - **Injection:** Inject 1 µL of the sample solution into the GC inlet using a split injection mode.
  - **Temperature Program:** Use a temperature gradient to separate the components, e.g., start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
- **MS Method:**
  - **Ionization:** Use Electron Ionization (EI) at 70 eV.



- Mass Range: Scan a mass range of  $m/z$  40-400.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time. Examine the mass spectrum of the peak corresponding to **5-Aminoindan** and compare the fragmentation pattern with reference spectra.[\[18\]](#)

## High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of **5-Aminoindan** and for quantification.

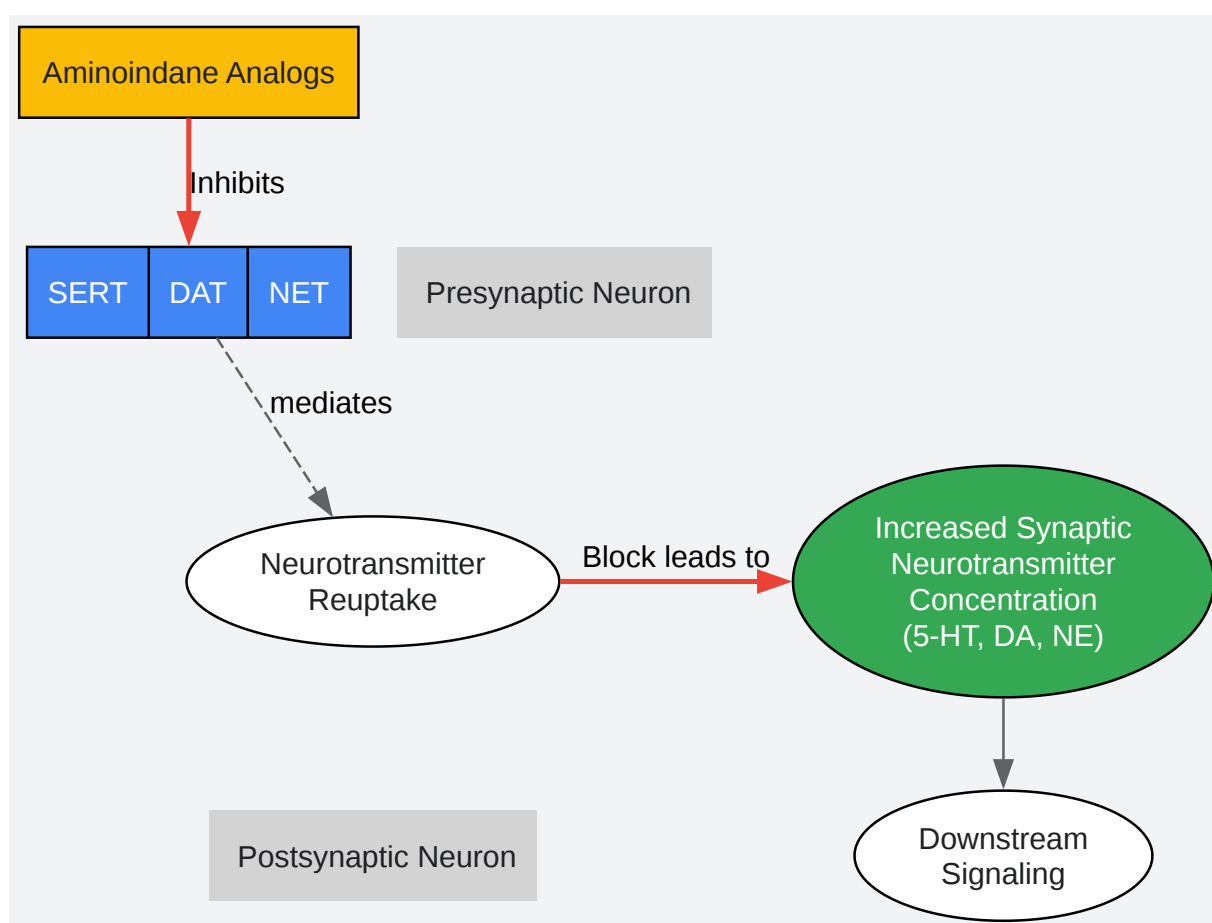
- Sample Preparation: Prepare a stock solution of **5-Aminoindan** in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Prepare a series of dilutions for the calibration curve if quantification is needed.
- HPLC Conditions:
  - Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5  $\mu$ m particle size).[\[19\]](#)
  - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile).[\[20\]](#)
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
  - Injection Volume: 10  $\mu$ L.
- Data Analysis: Integrate the peak area of the analyte to determine purity or to quantify against a standard curve. The method should be validated for linearity, accuracy, and precision.[\[19\]](#)[\[21\]](#)

## Biological Activity and Applications

While **5-Aminoindan** itself is primarily a synthetic intermediate, the aminoindane scaffold is a key pharmacophore in many biologically active compounds.[\[6\]](#) Its derivatives are known to

interact with the central nervous system, particularly by modulating the activity of monoamine transporters.[7]

These transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal. By inhibiting these transporters, aminoindane analogs can increase the concentration and duration of action of these neurotransmitters, leading to various psychoactive effects.[7] **5-Aminoindan** is used to synthesize ligands with specific biological targets, such as affinity ligands for glycoproteins.[4] [8]



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Caption: Proposed mechanism of action for aminoindane analogs on monoamine transporters.

## Safety and Handling

**5-Aminoindan** is classified as harmful and requires careful handling.[3]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3]
- Precautionary Measures: Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry place away from incompatible materials.

## Conclusion

**5-Aminoindan** is a foundational molecule in synthetic and medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest. This guide has provided a detailed overview of its chemical structure, properties, and the analytical methodologies required for its characterization. The experimental protocols and tabulated data serve as a practical resource for scientists and researchers working with this versatile chemical building block. Further research into novel derivatives of **5-Aminoindan** holds promise for the development of new therapeutic agents and research tools.

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## References

- 1. 5-Aminoindan [webbook.nist.gov]
- 2. Indanes | Fisher Scientific [fishersci.com]
- 3. 5-Aminoindan [chembk.com]
- 4. bocsci.com [bocsci.com]
- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]
- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminoindan | 24425-40-9 [chemicalbook.com]
- 9. 5-Aminoindan (CAS 24425-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 5-aminoindane [stenutz.eu]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. 5-Aminoindan [webbook.nist.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation of 5-Aminoindazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. applications.emro.who.int [applications.emro.who.int]
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